molecular formula C10H16N2O2S B13540007 Tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate

Tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate

Cat. No.: B13540007
M. Wt: 228.31 g/mol
InChI Key: BNNPZALWIXJUJT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate is an organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Key steps include:

    Continuous Flow Synthesis: Utilizing microreactors for the cyclization and substitution reactions to ensure precise control over reaction conditions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol.

    Substitution: The aminoethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms, which can then be substituted by nucleophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its thiazole ring is a versatile scaffold in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and as a ligand in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, it serves as a precursor for the synthesis of potential drug candidates, particularly those targeting bacterial infections or cancer.

Industry

In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(1-aminoethyl)imidazole-4-carboxylate: Similar structure but with an imidazole ring instead of a thiazole ring.

    Tert-butyl 2-(1-aminoethyl)pyrrole-4-carboxylate: Contains a pyrrole ring, offering different electronic properties.

    Tert-butyl 2-(1-aminoethyl)oxazole-4-carboxylate: Features an oxazole ring, which can influence its reactivity and binding properties.

Uniqueness

Tert-butyl 2-(1-aminoethyl)thiazole-4-carboxylate is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct electronic and steric properties. These characteristics make it a valuable compound in the synthesis of biologically active molecules and materials with specific functionalities.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

tert-butyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H16N2O2S/c1-6(11)8-12-7(5-15-8)9(13)14-10(2,3)4/h5-6H,11H2,1-4H3

InChI Key

BNNPZALWIXJUJT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CS1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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